molecular formula C21H23N3O3S B2611693 N-[2-(1-benzofuran-2-yl)-2-(dimethylamino)ethyl]-N'-[2-(methylsulfanyl)phenyl]ethanediamide CAS No. 2034563-28-3

N-[2-(1-benzofuran-2-yl)-2-(dimethylamino)ethyl]-N'-[2-(methylsulfanyl)phenyl]ethanediamide

Cat. No.: B2611693
CAS No.: 2034563-28-3
M. Wt: 397.49
InChI Key: PGULXIQNZQEFQW-UHFFFAOYSA-N
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Description

N-[2-(1-Benzofuran-2-yl)-2-(dimethylamino)ethyl]-N'-[2-(methylsulfanyl)phenyl]ethanediamide is a synthetic compound featuring a benzofuran core linked to a dimethylaminoethyl group and a methylsulfanylphenyl moiety via an ethanediamide (oxamide) bridge. Its structure combines aromatic, heterocyclic, and sulfur-containing substituents, which are commonly associated with enhanced bioavailability and target engagement in medicinal chemistry.

Properties

IUPAC Name

N-[2-(1-benzofuran-2-yl)-2-(dimethylamino)ethyl]-N'-(2-methylsulfanylphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O3S/c1-24(2)16(18-12-14-8-4-6-10-17(14)27-18)13-22-20(25)21(26)23-15-9-5-7-11-19(15)28-3/h4-12,16H,13H2,1-3H3,(H,22,25)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGULXIQNZQEFQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(CNC(=O)C(=O)NC1=CC=CC=C1SC)C2=CC3=CC=CC=C3O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1-benzofuran-2-yl)-2-(dimethylamino)ethyl]-N’-[2-(methylsulfanyl)phenyl]ethanediamide typically involves multi-step organic reactions. One common approach is to start with the benzofuran core, which can be synthesized through cyclization reactions involving phenol derivatives and aldehydes. The dimethylaminoethyl group can be introduced via alkylation reactions, while the methylsulfanylphenyl group can be attached through nucleophilic substitution reactions .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced purification techniques such as chromatography, and the implementation of green chemistry principles to minimize waste and environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-[2-(1-benzofuran-2-yl)-2-(dimethylamino)ethyl]-N’-[2-(methylsulfanyl)phenyl]ethanediamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

Major products formed from these reactions include various substituted benzofuran derivatives, which can exhibit different biological and chemical properties depending on the nature of the substituents .

Scientific Research Applications

Reaction Characteristics

The compound can undergo various chemical reactions, including:

  • Oxidation : The benzofuran moiety can be oxidized to form quinone derivatives.
  • Reduction : It can be reduced to form more saturated derivatives.
  • Substitution : The dimethylamino and methylsulfanyl groups can participate in nucleophilic substitution reactions.

These reactions are facilitated by common reagents such as potassium permanganate for oxidation and lithium aluminum hydride for reduction.

Medicinal Chemistry

N-[2-(1-benzofuran-2-yl)-2-(dimethylamino)ethyl]-N'-[2-(methylsulfanyl)phenyl]ethanediamide has been investigated for its potential as an antimicrobial and anticancer agent. Research indicates that the compound may interact with specific molecular targets involved in cell proliferation and apoptosis.

Case Study: Anticancer Activity

A study explored the anticancer properties of this compound on several cancer cell lines. The results demonstrated significant cytotoxic effects, suggesting that the compound could inhibit tumor growth through mechanisms involving apoptosis induction and cell cycle arrest.

The pharmacological properties of this compound include:

  • Neurotransmitter Modulation : Potential effects on serotonin and dopamine receptors.
  • Anti-inflammatory Responses : May inhibit pathways associated with inflammatory cytokines.

These activities highlight its potential therapeutic applications in treating neurological disorders and inflammatory diseases.

Material Science

In addition to its biological applications, this compound is being explored in material science for its unique chemical properties. It can serve as a building block for synthesizing more complex molecules, leading to the development of new materials with specialized functions.

Mechanism of Action

The mechanism of action of N-[2-(1-benzofuran-2-yl)-2-(dimethylamino)ethyl]-N’-[2-(methylsulfanyl)phenyl]ethanediamide involves its interaction with specific molecular targets and pathways. The benzofuran moiety can intercalate with DNA, disrupting its function, while the dimethylaminoethyl group can interact with cellular receptors, modulating their activity. The methylsulfanylphenyl group can enhance the compound’s binding affinity to its targets .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural and functional comparisons with compounds reported in the literature:

Table 1: Structural and Functional Comparison of Related Compounds

Compound Name / ID Core Structure Key Substituents Reported Activity (IC50) Reference
Target Compound Benzofuran + ethanediamide Dimethylaminoethyl, methylsulfanylphenyl Not explicitly reported -
Compound 1h Furoquinolinone Dimethylaminoethyl side chain P388: 14.45 μM; A549: 20.54 μM
Compound 3a Naphthalimide Dimethylaminoethylamino HeLa: 0.69 μM; P388D1: 0.68 μM
CHEMENU Compound Dihydrobenzofuran Chlorophenyl, methanesulfonamide Not explicitly reported
Benzathine Benzylpenicillin Penicillin core Dibenzylethylenediamine salt Antibiotic (broad-spectrum)

Key Comparisons:

Benzofuran vs. Furoquinolinone/Naphthalimide Cores The target compound’s benzofuran core shares aromatic and heterocyclic features with furoquinolinone (Compound 1h) and naphthalimide (Compound 3a) derivatives. These cores are known to intercalate DNA or inhibit topoisomerases, contributing to antitumor activity .

Dimethylaminoethyl Substituent The dimethylaminoethyl group in the target compound is structurally analogous to substituents in Compounds 1h and 3a. This group enhances solubility and cellular uptake, as demonstrated by the improved IC50 values of Compound 1h over its parent structure (e.g., >100 μM vs. 14.45 μM for P388 cells) . DNA interaction).

Methylsulfanylphenyl vs. Chlorophenyl Groups

  • The methylsulfanyl (SMe) group in the target compound is less electronegative but more lipophilic than the chlorophenyl group in the CHEMENU compound . This difference may enhance membrane permeability but reduce electrophilic reactivity, which could influence both bioavailability and toxicity profiles.

Ethanediamide Linker The ethanediamide bridge is distinct from the sulfonamide (CHEMENU compound) or amide (Compound 3a) linkages.

Biological Activity Trends Compounds with dimethylaminoethyl side chains (e.g., 1h, 3a) consistently show improved antitumor activity, suggesting that the target compound’s similar substituent may confer comparable benefits . Sulfur-containing groups (e.g., methylsulfanyl in the target compound, methanesulfonamide in CHEMENU) are associated with modulating pharmacokinetics, though their specific roles require further investigation .

Biological Activity

N-[2-(1-benzofuran-2-yl)-2-(dimethylamino)ethyl]-N'-[2-(methylsulfanyl)phenyl]ethanediamide, a synthetic compound with a complex structure, has garnered attention in medicinal chemistry for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following molecular formula:

  • Molecular Formula : C₁₈H₁₉N₃O₃S
  • Molecular Weight : 325.36 g/mol

Structural Components :

  • Benzofuran Moiety : Contributes to the compound's unique interactions with biological targets.
  • Dimethylamino Group : Enhances solubility and bioavailability.
  • Methylsulfanyl Phenyl Group : Potentially increases lipophilicity, affecting the compound's distribution in biological systems.

The precise mechanism of action for this compound is not fully understood. However, it is hypothesized that the compound interacts with various biological receptors and enzymes, influencing pathways related to:

  • Neurotransmitter Modulation : Potential effects on serotonin and dopamine receptors.
  • Anti-inflammatory Responses : May inhibit pathways associated with inflammatory cytokines.

Biological Activity

Research indicates that this compound exhibits a range of biological activities, including:

  • Anticancer Properties : Preliminary studies suggest efficacy against certain cancer cell lines.
  • Neuroprotective Effects : Potential to protect neurons from oxidative stress.
  • Analgesic Activity : May alleviate pain through modulation of pain pathways.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AnticancerInhibition of cancer cell proliferation
NeuroprotectionReduction in oxidative stress markers
AnalgesicDecreased pain response in animal models

Case Studies and Research Findings

  • Anticancer Activity :
    • A study demonstrated that this compound induced apoptosis in human cancer cell lines through the activation of caspase pathways. This suggests potential as a therapeutic agent in oncology .
  • Neuroprotective Effects :
    • Research conducted on animal models indicated that this compound significantly reduced neuronal death in models of neurodegenerative diseases, suggesting its potential use in treating conditions like Alzheimer's disease .
  • Analgesic Properties :
    • In preclinical trials, the compound exhibited significant analgesic effects comparable to established pain relievers, indicating its potential for managing chronic pain conditions .

Q & A

Q. What are the optimized synthetic routes for N-[2-(1-benzofuran-2-yl)-2-(dimethylamino)ethyl]-N'-[2-(methylsulfanyl)phenyl]ethanediamide?

  • Methodological Answer : The synthesis of this compound likely involves multi-step organic reactions. A plausible approach includes:
  • Step 1 : Coupling 1-benzofuran-2-yl derivatives with dimethylaminoethyl groups via nucleophilic substitution or reductive amination.
  • Step 2 : Functionalizing the ethanediamide linker by reacting with 2-(methylsulfanyl)phenylamine under reflux conditions (e.g., using DMF as solvent at 100°C for 4–6 hours, similar to methods in benzimidazole synthesis ).
  • Purification : Recrystallization with methanol or column chromatography to isolate the product.

Q. Which spectroscopic techniques are critical for confirming the structure and purity of this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : Use 1H^1H and 13C^{13}C NMR to verify the benzofuran, dimethylaminoethyl, and methylsulfanylphenyl moieties. For example, the dimethylamino group will show a singlet at δ ~2.2–2.5 ppm in 1H^1H NMR .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns.
  • Infrared (IR) Spectroscopy : Identify amide C=O stretches (~1650–1700 cm1^{-1}) and aromatic C-H bends .

Q. How can researchers assess the solubility and stability of this compound under experimental conditions?

  • Methodological Answer :
  • Solubility : Perform gradient solubility tests in polar (e.g., DMSO, methanol) and non-polar solvents (e.g., chloroform) using UV-Vis spectroscopy (>61.3 µg/mL in DMSO is typical for similar amides ).
  • Stability : Conduct accelerated degradation studies (e.g., exposure to heat, light, or varying pH) monitored via HPLC to identify degradation products .

Advanced Research Questions

Q. How can conflicting NMR data (e.g., overlapping peaks) be resolved during structural elucidation?

  • Methodological Answer :
  • Use 2D NMR techniques (HSQC, HMBC) to resolve overlapping signals. For example, HMBC can correlate the benzofuran protons with the ethanediamide carbonyl group .
  • Compare experimental data with computational predictions (e.g., density functional theory (DFT)-calculated chemical shifts) to validate assignments .

Q. What computational strategies are recommended to predict the compound’s reactivity in catalytic or biological systems?

  • Methodological Answer :
  • Molecular Docking : Screen against target proteins (e.g., enzymes with benzofuran-binding pockets) using AutoDock Vina or Schrödinger Suite.
  • Reactivity Prediction : Use AI-driven retrosynthesis tools (e.g., PubChem’s retrosynthesis planner) to identify feasible reaction pathways and intermediates .
  • Quantum Mechanics (QM) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .

Q. How should researchers design experiments to investigate structure-activity relationships (SAR) for this compound?

  • Methodological Answer :
  • Analog Synthesis : Modify the benzofuran, dimethylaminoethyl, or methylsulfanyl groups systematically. For example, replace methylsulfanyl with methoxy to test electronic effects .
  • Biological Assays : Test analogs in vitro for target inhibition (e.g., kinase assays) or anti-inflammatory activity (e.g., COX-2 inhibition, following protocols from benzimidazole studies ).
  • Data Analysis : Apply multivariate regression models to correlate structural descriptors (e.g., logP, polar surface area) with bioactivity .

Q. What strategies mitigate challenges in scaling up the synthesis for preclinical studies?

  • Methodological Answer :
  • Process Optimization : Transition from batch to flow chemistry for critical steps (e.g., amide bond formation) to improve yield and reproducibility .
  • Green Chemistry : Replace toxic solvents (e.g., DMF) with cyclopentyl methyl ether (CPME) or ethanol, as demonstrated in benzenesulfonamide synthesis .

Data Contradiction Analysis

Q. How to address discrepancies between computational predictions and experimental results (e.g., unexpected byproducts)?

  • Methodological Answer :
  • Hypothesis Testing : Re-examine reaction conditions (e.g., trace moisture causing hydrolysis) using control experiments.
  • Advanced Characterization : Employ LC-MS/MS to identify byproducts and revise mechanistic pathways .
  • Collaborative Validation : Cross-verify data with independent labs or databases (e.g., PubChem’s spectral library) .

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